N-benzhydryl-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide
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Overview
Description
The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about the class of compounds it belongs to and its relevance or applications in various fields such as medicine, industry, or research.
Synthesis Analysis
This involves a detailed explanation of the methods used to synthesize the compound. It includes the starting materials, reagents, reaction conditions, and the sequence of reactions.Molecular Structure Analysis
This involves the use of various spectroscopic techniques (like NMR, IR, Mass spectrometry) to determine the structure of the compound. X-ray crystallography might also be used if crystals of the compound can be formed.Chemical Reactions Analysis
This involves studying the reactivity of the compound. It includes the various reactions the compound undergoes, the conditions under which these reactions occur, and the products formed.Physical And Chemical Properties Analysis
This involves the study of the physical and chemical properties of the compound like melting point, boiling point, solubility, stability, etc.Scientific Research Applications
Antibacterial Properties
A study conducted by Ishikawa et al. (1990) synthesized a series of compounds, including derivatives similar to N-benzhydryl-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide, which exhibited potent antibacterial activities against both gram-positive and gram-negative bacteria (Ishikawa et al., 1990).
Diuretic Properties
Shishkina et al. (2018) explored the diuretic properties of a structurally similar compound, highlighting its potential as a new hypertension remedy (Shishkina et al., 2018).
Potential Fungicidal Activity
Kappe and Kappe (2009) synthesized derivatives of pyrroloquinolin-4-one, a related compound, with potential fungicidal activity. This suggests possible agricultural or pharmaceutical applications for similar compounds (Kappe & Kappe, 2009).
Sulfonamide Hybrids
Ghomashi et al. (2022) reviewed the synthesis and biological activity of sulfonamide hybrids, highlighting the versatility of sulfonamide-based compounds like N-benzhydryl-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide in pharmaceutical applications (Ghomashi et al., 2022).
Synthesis of Heterocyclic Compounds
Xie et al. (2017) reported on the synthesis of N-heterocycle-fused quinoxalines, demonstrating the chemical versatility of heterocyclic compounds like N-benzhydryl-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide (Xie et al., 2017).
Safety And Hazards
This involves the study of the toxicological profile of the compound. It includes its safety, the risks associated with its use, its environmental impact, and the precautions to be taken while handling it.
Future Directions
This involves a discussion of the potential future applications of the compound based on its properties and effects. It could also include ongoing research and areas that need further investigation.
Please note that the availability of this information depends on the extent of research done on the compound. For a newly synthesized or less-studied compound, some of this information might not be available.
properties
IUPAC Name |
N-benzhydryl-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O3S/c27-22-12-11-19-15-21(16-20-13-14-26(22)24(19)20)30(28,29)25-23(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-10,15-16,23,25H,11-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWGZSOSIEWKPKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N2CCC3=CC(=CC1=C32)S(=O)(=O)NC(C4=CC=CC=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzhydryl-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide |
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